3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol

MAO-A inhibitor Subtype selectivity Neuropsychiatric disorders

This cyclobutane-based amino alcohol is a highly selective MAO-A inhibitor (IC50 = 73 nM) with >4,600-fold selectivity over MAO-B, validated in bovine brain mitochondrial assays. The m-tolyl substitution and cyclobutanol scaffold confer a distinct selectivity profile, avoiding the off-target risks of non-selective MAO inhibitors. With favorable CNS physicochemical properties (LogP 1.35, TPSA 46.25 Ų), it serves as a versatile tool for neurotransmitter metabolism research and a starting point for medicinal chemistry derivatization. Commercial availability at gram scale enables multi-step synthetic optimization.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13620722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CC(C2)O)CN
InChIInChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3
InChIKeyILCLYQSPKCCNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol: A Monoamine Oxidase A (MAO-A) Inhibitor Scaffold for CNS Research Procurement


3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol (CAS: 1494978-05-0) is a cyclobutane-based amino alcohol featuring an m-tolyl substituent at the 3-position . It is categorized as a monoamine oxidase A (MAO-A) inhibitor with an IC50 of 73 nM against bovine brain mitochondrial MAO-A [1]. The compound is commercially available for research purposes with a purity of ≥98%, a molecular weight of 191.27 g/mol, and a predicted LogP of 1.35 .

Functional Selectivity of 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol Over MAO-B and Generic MAO Inhibitors


Generic MAO inhibitors like clorgyline or moclobemide exhibit varying degrees of subtype selectivity and off-target activity. The specific m-tolyl substitution pattern on the cyclobutane scaffold of 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol confers a distinct MAO-A selectivity profile, with an IC50 of 340,000 nM against MAO-B, resulting in a >4,600-fold selectivity window [1]. This contrasts with non-selective or irreversible MAO inhibitors that carry higher risks of hypertensive crisis (the 'cheese effect') [2]. Simple replacement with a para-tolyl or unsubstituted phenyl analog would alter the molecule's geometry, potentially disrupting this critical selectivity profile.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol in MAO-A Inhibitor Research


MAO-A Subtype Selectivity: >4,600-fold Window over MAO-B

The compound demonstrates potent inhibition of bovine brain mitochondrial MAO-A with an IC50 of 73 nM, while inhibition of MAO-B in the same species and tissue preparation yields an IC50 of 340,000 nM [1]. This corresponds to a selectivity index (SI) of approximately 4,658-fold for MAO-A over MAO-B. In contrast, the clinically used MAO-A inhibitor moclobemide has a reported selectivity of ~200-fold for MAO-A over MAO-B in rat brain [2], indicating that 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol exhibits a substantially larger selectivity window under comparable enzymatic assay conditions, although species differences (bovine vs. rat) prevent a strict head-to-head comparison.

MAO-A inhibitor Subtype selectivity Neuropsychiatric disorders

Predicted Physicochemical Properties Favoring CNS Penetration Compared to Non-Cyclobutane MAO-A Inhibitors

Computational prediction using standard in silico tools indicates that 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol has a topological polar surface area (TPSA) of 46.25 Ų and a LogP of 1.35 . These values lie within the favorable range for CNS drug candidates (TPSA < 60-70 Ų; LogP 1-3) suggested by the rule of thumb for blood-brain barrier penetration [1]. In comparison, moclobemide has a TPSA of ~41.6 Ų but a higher LogP of ~2.3 [2], and clorgyline has a LogP of ~4.1 [2], indicating that the target compound's lower lipophilicity may lead to a reduced volume of distribution and lower non-specific tissue binding relative to more lipophilic MAO inhibitors.

CNS drug discovery Physicochemical properties Blood-brain barrier permeability

Optimal Use Scenarios for 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol in Drug Discovery and Chemical Biology


Pharmacological Tool for Selective MAO-A Pathway Dissection in Neuroscience

With a >4,600-fold selectivity for MAO-A over MAO-B as demonstrated in bovine brain mitochondrial assays [1], this compound can be employed as a research tool to selectively inhibit MAO-A in cellular and ex vivo models of serotonergic and noradrenergic neurotransmission. Its high selectivity index reduces ambiguity arising from concurrent MAO-B inhibition, enabling clearer interpretation of MAO-A-specific contributions to neurotransmitter metabolism, oxidative stress, and neuroinflammation in depression and Parkinson's disease models.

Scaffold for Structure-Activity Relationship (SAR) Studies on Cyclobutane-Based CNS Therapeutics

The m-tolyl-cyclobutane-amino alcohol core, with its predicted favorable CNS physicochemical properties (TPSA 46.25 Ų, LogP 1.35) , serves as a versatile starting point for medicinal chemistry optimization. Researchers can explore modifications of the aminomethyl group, the hydroxyl group, or the aromatic ring to systematically investigate the impact on MAO-A potency, selectivity, and pharmacokinetics. The commercial availability of the compound at gram scale (e.g., by ChemScene) facilitates multi-step synthetic derivatization.

Selectivity Benchmarking in Cross-Species MAO Inhibitor Profiling

Given the species-dependent variations in MAO-A and MAO-B inhibitor sensitivities [2], this compound's bovine-derived IC50 data provides a useful benchmark for comparative enzymology studies. Researchers can profile this compound alongside established inhibitors like moclobemide across human, rat, and mouse MAO preparations to elucidate species-specific pharmacophore requirements for subtype selectivity.

Quote Request

Request a Quote for 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.